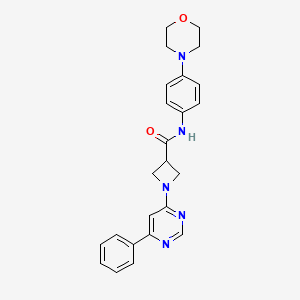
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as MPAC, is a novel chemical compound that has gained significant attention in scientific research. MPAC is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction is essential for the growth and survival of cancer cells, making MPAC a promising anti-cancer agent.
作用機序
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide works by disrupting the protein-protein interaction between c-Myc and Max, which is essential for the growth and survival of cancer cells. This interaction leads to the transcription of genes that promote cell proliferation and survival. By inhibiting this interaction, N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide prevents the transcription of these genes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which is essential for metastasis. In addition, N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to decrease the expression of c-Myc target genes, such as cyclin D1 and Bcl-2, which are involved in cell cycle progression and apoptosis resistance.
実験室実験の利点と制限
One of the main advantages of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is its specificity towards c-Myc and Max interaction, making it a promising anti-cancer agent with minimal side effects. However, one of the limitations of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is its poor solubility in water, which can affect its efficacy in vivo.
将来の方向性
For N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide include improving its solubility and bioavailability to increase its efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and treatment duration for N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can also be studied for its potential use in combination therapy with other chemotherapeutic agents. Finally, the role of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in other diseases, such as neurodegenerative disorders, can also be explored.
合成法
The synthesis of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves a series of chemical reactions, starting with the preparation of 4-(4-bromophenyl)morpholine. This intermediate is then reacted with 6-phenylpyrimidin-4-amine to form 1-(4-bromophenyl)-3-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. Finally, the bromine atom is replaced with a morpholine group using palladium-catalyzed cross-coupling reaction, resulting in the formation of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide.
科学的研究の応用
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide also exhibits synergistic effects when combined with other chemotherapeutic agents, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-24(27-20-6-8-21(9-7-20)28-10-12-31-13-11-28)19-15-29(16-19)23-14-22(25-17-26-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCEXNZGXXQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole](/img/structure/B2786911.png)
![Methyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2786912.png)
![3-{[(4-Fluorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2786915.png)
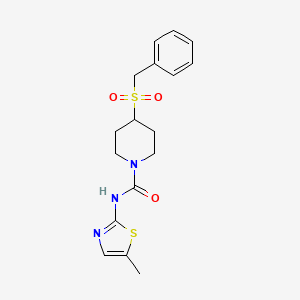
![2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2786918.png)
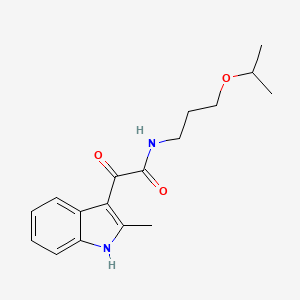
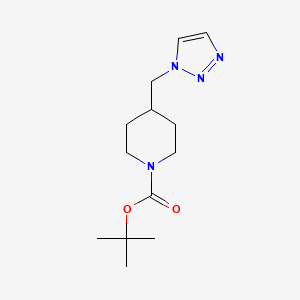
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2786922.png)
![1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane](/img/structure/B2786926.png)
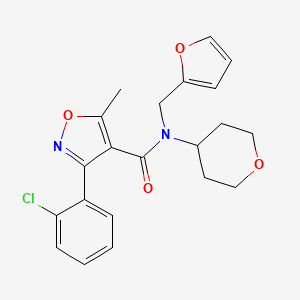
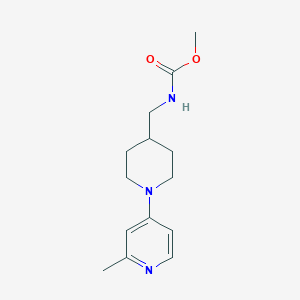
![4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2786929.png)
![2-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2786930.png)
